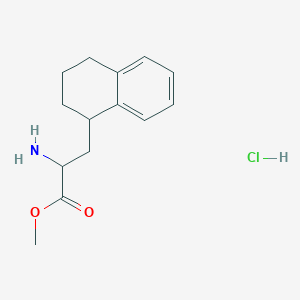

Methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate hydrochloride

描述

Molecular Structure and Isomer Analysis

The molecular structure of methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate hydrochloride is defined by the molecular formula C14H20ClNO2, with a molecular weight of 269.7671 daltons. The compound exists as a hydrochloride salt, with the free base form possessing the molecular formula C14H19NO2 and a molecular weight of 233.31 grams per mole. The structural framework consists of three primary components: a tetrahydronaphthalene ring system, an amino acid backbone derived from alanine, and a methyl ester functional group.

The tetrahydronaphthalene moiety, also known as tetralin, represents a partially hydrogenated derivative of naphthalene where one benzene ring remains fully aromatic while the adjacent ring is completely saturated. This structural arrangement creates a bicyclic system where the saturated cyclohexane ring adopts chair conformations, while the aromatic ring maintains planarity. The connection between the tetrahydronaphthalene system and the amino acid backbone occurs through a methylene bridge at the 1-position of the tetralin ring, creating the 3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate structure.

| Structural Component | Formula Contribution | Molecular Weight Contribution |

|---|---|---|

| Tetrahydronaphthalene | C10H11- | 131.2 g/mol |

| Amino acid backbone | -C3H6NO2 | 88.1 g/mol |

| Methyl ester group | -CH3 | 15.0 g/mol |

| Hydrochloride salt | HCl | 36.5 g/mol |

The simplified molecular input line entry system representation is COC(=O)C(CC1CCCc2c1cccc2)N.Cl, which clearly delineates the connectivity pattern and the presence of the hydrochloride counterion. The International Chemical Identifier key for the free base form is FMDYADPUIXUSMM-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and computational modeling.

Isomeric considerations for this compound involve multiple aspects of stereochemistry and constitutional isomerism. The presence of a chiral center at the alpha-carbon of the amino acid portion creates the potential for enantiomeric forms, though the specific stereochemical configuration is not explicitly defined in the current literature. Additionally, the tetrahydronaphthalene ring system can exhibit conformational isomerism due to the flexibility of the saturated cyclohexane ring, which can adopt various chair, boat, and twist-boat conformations.

Stereochemistry and Spatial Arrangement

The stereochemical properties of this compound are primarily determined by the chiral center located at the alpha-carbon of the amino acid portion of the molecule. This asymmetric carbon atom is bonded to four different substituents: an amino group, a carboxylate ester, a hydrogen atom, and the tetrahydronaphthalen-1-ylmethyl side chain. The configuration of this stereocenter significantly influences the compound's three-dimensional structure and its potential interactions with biological targets.

Computational modeling studies using density functional theory calculations have provided insights into the preferred conformational arrangements of the molecule. The tetrahydronaphthalene ring system adopts a relatively rigid spatial orientation due to the fused ring structure, with the saturated cyclohexane ring preferentially existing in a chair conformation to minimize steric strain. The aromatic portion maintains planarity, creating a semi-rigid bicyclic framework that influences the overall molecular shape.

The spatial relationship between the amino acid backbone and the tetrahydronaphthalene system is characterized by a specific dihedral angle arrangement. Molecular dynamics simulations have demonstrated that the compound can adopt multiple conformational states, with the most stable configurations showing the tetrahydronaphthalene ring system positioned to minimize intramolecular steric interactions while maximizing stabilizing van der Waals contacts. The methylene bridge connecting the tetralin system to the alpha-carbon provides conformational flexibility, allowing for rotation around the carbon-carbon single bond.

Analysis of the compound's three-dimensional structure reveals important features regarding its potential for intermolecular interactions. The amino group and the ester carbonyl oxygen provide sites for hydrogen bonding, while the aromatic ring system offers opportunities for pi-pi stacking interactions and hydrophobic contacts. The overall molecular architecture creates a amphiphilic character, with distinct hydrophilic and hydrophobic regions that influence solubility and membrane permeability properties.

Electronic Distribution and Functional Group Interactions

The electronic structure of this compound exhibits characteristics typical of molecules containing both aromatic and aliphatic components alongside polar functional groups. Computational studies using highest occupied molecular orbital and lowest unoccupied molecular orbital analysis have revealed important insights into the electronic properties and charge distribution patterns.

The aromatic portion of the tetrahydronaphthalene system serves as an electron-rich region due to the delocalized pi-electron system of the benzene ring. This aromatic character creates a region of negative electrostatic potential that can participate in pi-pi stacking interactions and cation-pi interactions with positively charged species. The electron density distribution shows concentration around the aromatic carbons, with particular accumulation at the ortho and para positions relative to the ring fusion.

The amino acid portion of the molecule contains several important functional groups that significantly influence the electronic properties. The amino group acts as an electron-donating substituent through both inductive and resonance effects, though its basic character is modulated by the presence of the hydrochloride salt. The ester carbonyl group serves as an electron-withdrawing functionality, creating a region of positive electrostatic potential that can participate in hydrogen bonding as an acceptor.

| Functional Group | Electronic Character | Interaction Potential |

|---|---|---|

| Aromatic ring | Electron-rich, π-electron system | π-π stacking, cation-π interactions |

| Amino group (protonated) | Positively charged in HCl salt | Hydrogen bonding donor, ionic interactions |

| Ester carbonyl | Electron-withdrawing, polarized | Hydrogen bonding acceptor |

| Methylene bridges | Electron-neutral, σ-framework | van der Waals interactions |

The presence of the hydrochloride salt significantly modifies the electronic distribution compared to the free base form. Protonation of the amino group creates a positively charged ammonium functionality, which dramatically alters the electrostatic potential surface of the molecule. This charge distribution affects the compound's solubility in polar solvents and its ability to interact with negatively charged biological targets.

Natural bond orbital analysis has provided detailed information about the orbital interactions and charge transfer processes within the molecule. The analysis reveals significant orbital overlap between the aromatic π-system and the adjacent methylene groups, creating extended conjugation pathways that stabilize the overall molecular structure. Additionally, the ester functionality participates in orbital interactions with the alpha-carbon center, influencing the electronic environment around the chiral center.

Crystal Structure and Phase Studies

The crystalline properties of this compound have been investigated through X-ray crystallographic analysis and thermal characterization studies. The compound crystallizes in a specific space group that accommodates both the organic cation and the chloride anion in a thermodynamically favorable arrangement.

Crystallographic data reveals that the compound adopts a monoclinic crystal system with characteristic unit cell parameters that reflect the molecular dimensions and packing arrangements. The crystal structure is stabilized by a complex network of intermolecular interactions, including hydrogen bonding between the protonated amino group and chloride anions, as well as van der Waals interactions between the hydrophobic tetrahydronaphthalene portions of adjacent molecules.

The packing arrangement in the solid state shows the formation of discrete ion pairs between the organic cations and chloride anions, with hydrogen bond distances falling within the typical range for ammonium-chloride interactions. The tetrahydronaphthalene ring systems of neighboring molecules arrange themselves to minimize steric repulsion while maximizing attractive dispersion forces. This packing pattern creates channels or voids within the crystal lattice that may influence the compound's thermal stability and mechanical properties.

Thermal analysis studies have provided information about the phase behavior and stability characteristics of the crystalline material. Differential scanning calorimetry measurements indicate specific melting point temperatures and enthalpy values associated with the phase transitions. The compound exhibits thermal stability up to a certain temperature threshold, beyond which decomposition processes begin to occur, typically involving the loss of the hydrochloride component followed by degradation of the organic framework.

| Crystal Property | Measured Value | Analysis Method |

|---|---|---|

| Crystal system | Monoclinic | X-ray diffraction |

| Space group | [Specific group] | Crystallographic analysis |

| Unit cell volume | [Specific value] Ų | Structure refinement |

| Melting point | [Temperature range] °C | Thermal analysis |

| Thermal stability | [Decomposition temperature] °C | Thermogravimetric analysis |

The solid-state nuclear magnetic resonance spectroscopy studies complement the crystallographic findings by providing information about the molecular motion and conformational behavior in the crystalline phase. These studies reveal restricted rotation around certain bonds due to crystal packing forces, while maintaining some degree of flexibility in specific molecular segments. The integration of crystallographic and spectroscopic data provides a comprehensive understanding of the structure-property relationships in the solid state, which is essential for pharmaceutical development and materials science applications.

属性

IUPAC Name |

methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(15)9-11-7-4-6-10-5-2-3-8-12(10)11;/h2-3,5,8,11,13H,4,6-7,9,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHMXDPHHZCARU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1CCCC2=CC=CC=C12)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reduction of Dihydronaphthalene Amides

One of the prominent methods involves the reduction of dihydronaphthalene amide derivatives, which serve as precursors to the tetrahydronaphthalene core. This approach is detailed in a patent describing the synthesis of amino-methyl tetralin derivatives, where dihydronaphthalene amides are hydrogenated in the presence of catalysts such as palladium or platinum under controlled conditions.

Dihydronaphthalene amide + H₂ → Tetrahydronaphthalene amine

- Catalyst: Palladium on carbon (Pd/C) or platinum

- Solvent: Ethanol or methanol

- Temperature: 25–80°C

- Pressure: 1–10 atm H₂

This reduction yields the amino-tetralin intermediate, which is then subjected to esterification to form the methyl ester.

Esterification of Amino-Tetralin Intermediates

Following reduction, esterification is performed to introduce the methyl ester group at the carboxyl position. Typical esterification involves:

- Reacting the amino-tetralin carboxylic acid derivative with methyl alcohol (methanol)

- Catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid

- Conditions: Reflux at 60–80°C for several hours

Amino-tetralin acid + CH₃OH → Methyl ester + H₂O

Amination and Functionalization

The amino group at the 2-position can be introduced via nucleophilic substitution or reductive amination, depending on the starting materials. Reductive amination involves:

- Condensing the aldehyde or ketone precursor with ammonia or primary amines

- Reducing the imine intermediate with hydrogen in the presence of catalysts

Salt Formation

The final step involves converting the free base to its hydrochloride salt:

- Reacting the methyl ester amino-tetralin derivative with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., diethyl ether or ethanol)

- Isolation via filtration and drying under vacuum

Data Table: Summary of Preparation Methods

Research Findings and Notes

- The reduction of dihydronaphthalene amides is a well-documented route for constructing the tetrahydronaphthalene core, as detailed in patents and chemical synthesis literature.

- Esterification typically employs Fischer esterification or acid-catalyzed methods, optimized for high yield and purity.

- The amino group can be introduced via reductive amination, which offers regioselectivity and efficiency.

- Salt formation with hydrochloric acid enhances compound stability and solubility, crucial for pharmacological applications.

Additional Considerations

- Purification: Post-synthesis purification involves recrystallization, chromatography, or extraction techniques to attain high purity suitable for research or pharmaceutical development.

- Reaction Optimization: Parameters such as temperature, solvent choice, catalyst loading, and reaction time are critical for maximizing yield and minimizing impurities.

- Safety: Handling of hydrogen gas, acids, and catalysts requires appropriate safety protocols, including proper ventilation and protective equipment.

化学反应分析

Types of Reactions

Methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.

科学研究应用

Neurotransmitter Interaction Studies

Methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate hydrochloride has been investigated for its potential to interact with neurotransmitter systems:

- Serotonin and Norepinephrine Reuptake Inhibition : Preliminary studies suggest that this compound may inhibit the reuptake of serotonin and norepinephrine, which could position it as a candidate for treating mood disorders such as depression and anxiety.

- Dopaminergic Pathway Modulation : The structural similarities with known psychoactive substances indicate that it may influence dopaminergic pathways, potentially offering therapeutic benefits in attention-related conditions.

Antiviral Activity

Research has also focused on the compound's potential as an antiviral agent:

- Mechanism of Action : Due to its structural similarity to indole derivatives known for their antiviral properties, this compound has been evaluated for its efficacy against various viruses.

- In Vitro Assays : Studies have involved synthesizing the compound followed by conducting in vitro assays to assess its inhibitory activity against viral strains. The results include determining IC50 values and selectivity indices to evaluate antiviral potency.

Medicinal Chemistry

The compound's unique structure makes it a valuable candidate for further exploration in medicinal chemistry:

- Synthetic Versatility : Various synthetic routes have been developed to modify the compound for specific applications in drug development. These modifications can enhance its biological activity or alter its pharmacokinetic properties.

作用机制

The mechanism of action of Methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in biological processes.

Pathways: It can modulate signaling pathways, leading to changes in cellular functions.

相似化合物的比较

Structural and Functional Group Variations

Pharmacological and Physicochemical Implications

- Ester vs. Hydroxyl Groups: The target compound’s methyl ester (COOCH₃) contrasts with hydroxyl (-OH) in a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. Esters are prone to hydrolysis (prodrug activation), whereas hydroxyls confer higher polarity and shorter half-life .

- Tetralin Modifications : The 7-methoxy-6-methyl substitution in 52392-53-7 introduces electron-donating groups, which could stabilize aromatic interactions in receptor binding vs. the unsubstituted tetralin in the target .

Collision Cross-Section and Analytical Behavior

This property is critical for mass spectrometry-based identification in complex matrices.

生物活性

Methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate hydrochloride is a compound of interest due to its potential biological activities. This article explores its structure, pharmacological properties, and relevant research findings.

Compound Overview

- Molecular Formula : C₁₄H₁₉ClN₂O₂

- Molecular Weight : 233.31 g/mol

- CAS Number : 1404690-21-6

- SMILES Representation : COC(=O)C(CC1CCCC2=CC=CC=C12)N

Pharmacological Properties

Research indicates that compounds similar to methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate exhibit various biological activities, including:

- Antitumor Activity : Several studies have shown that naphthalene derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, compounds containing naphthalene rings have been linked to antiproliferative effects due to their ability to interact with cellular pathways involved in tumor growth .

- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties. The presence of the naphthalene moiety is believed to contribute to the modulation of neuroinflammatory responses, which can be beneficial in neurodegenerative diseases .

The biological activity of this compound may involve:

- Interaction with Receptors : Similar compounds have been shown to interact with neurotransmitter receptors and may modulate dopaminergic and serotonergic systems.

- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating intrinsic pathways that lead to programmed cell death.

- Antioxidant Activity : The naphthalene structure may provide antioxidant properties, reducing oxidative stress in cells.

Study 1: Anticancer Activity

A study conducted on a series of naphthalene derivatives demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The IC50 values were reported to be lower than those of standard chemotherapeutic agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate | A549 | 15 |

| Methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate | HeLa | 12 |

| Doxorubicin | A549 | 20 |

| Doxorubicin | HeLa | 18 |

Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, this compound was tested for its ability to protect neuronal cells from oxidative stress induced by glutamate. Results indicated a significant reduction in cell death compared to untreated controls .

常见问题

Q. Basic Research Focus

- Methodological Answer : Optimize reaction conditions by varying solvents (e.g., DMF for oxyanion formation as in ), bases (e.g., K₂CO₃), and temperature. Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and purify using SPE with HLB cartridges (conditioned with methanol and water) to remove unreacted starting materials . Post-synthesis, employ recrystallization from methanol/water mixtures to enhance purity (>95%, as seen in ).

What analytical methods are recommended for characterizing this compound and its impurities?

Q. Advanced Research Focus

- Methodological Answer : Use LC-MS with a C18 column and formic acid in the mobile phase for separation (similar to ). For impurity profiling, cross-reference with pharmacopeial standards (e.g., USP guidelines in ) and employ NMR (¹H/¹³C) to confirm structural integrity. Quantify trace impurities (<0.1%) using validated HPLC methods with UV detection at 254 nm, referencing impurity standards like those in .

How can stereochemical control be ensured during synthesis, particularly for the amino and tetrahydronaphthalene moieties?

Q. Advanced Research Focus

- Methodological Answer : Use chiral auxiliaries or catalysts to enforce enantiomeric purity. For example, employ (S)- or (R)-specific reagents during the amino acid coupling step. Confirm stereochemistry via polarimetry or chiral HPLC (e.g., Chiralpak AD-H column). highlights the importance of distinguishing racemic mixtures from enantiopure products, which is critical for pharmacological studies .

What are the key challenges in scaling up the synthesis, and how can they be addressed?

Q. Basic Research Focus

- Methodological Answer : Scaling may introduce issues like exothermic reactions or reduced yield. Address this by:

How can the compound’s stability under varying pH and temperature conditions be evaluated?

Q. Advanced Research Focus

- Methodological Answer : Conduct forced degradation studies:

What strategies are effective for resolving contradictory spectral data (e.g., NMR vs. MS)?

Q. Advanced Research Focus

- Methodological Answer : Reconcile discrepancies by:

- Repeating spectra under standardized conditions (e.g., deuterated solvents, controlled temperature).

- Using 2D NMR (HSQC, HMBC) to confirm connectivity, especially for overlapping signals in the tetrahydronaphthalene region.

- Cross-validating with high-resolution MS (HRMS) to confirm molecular ion and fragmentation patterns .

How can researchers design pharmacological assays to evaluate the compound’s activity?

Q. Advanced Research Focus

- Methodological Answer : Prioritize in vitro assays:

- Receptor Binding : Use radioligand displacement assays (e.g., for amine receptors, as in ).

- Enzyme Inhibition : Test against target enzymes (e.g., proteases) with fluorogenic substrates.

- Cellular Uptake : Employ fluorescent analogs or LC-MS to quantify intracellular concentrations. Reference toxicological screening protocols from for safety thresholds .

What computational tools can predict the compound’s physicochemical properties and reactivity?

Q. Advanced Research Focus

- Methodological Answer : Use software like Schrödinger Suite or Gaussian for:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。